3-(4-chlorophenyl)-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic Acid
Description
3-(4-Chlorophenyl)-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic Acid is a synthetic organic compound featuring a butanoic acid backbone with a 4-chlorophenyl group at the C3 position and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc)-protected amino group at the C4 position (CAS: Not explicitly listed in evidence; inferred molecular formula: C₂₄H₂₁ClN₂O₄, molecular weight: ~411.85 g/mol based on evidence 8). The Fmoc group is widely used in peptide synthesis to protect amines during solid-phase synthesis, enabling selective deprotection under mild basic conditions. This compound serves as a key intermediate in pharmaceuticals and bioactive molecule development, particularly in constructing peptide-based therapeutics or enzyme inhibitors.
Properties
IUPAC Name |
3-(4-chlorophenyl)-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO4/c26-18-11-9-16(10-12-18)17(13-24(28)29)14-27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,17,23H,13-15H2,(H,27,30)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZLIPNTUZDPQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC(=O)O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374676 | |
| Record name | fmoc-baclofin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186320-20-7 | |
| Record name | 4-Chloro-β-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186320-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | fmoc-baclofin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-chlorophenyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Overview
3-(4-chlorophenyl)-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid, also known as Fmoc-Baclofen, is a synthetic compound notable for its potential biological activities. This compound features a complex structure that combines both aromatic and aliphatic moieties, making it a subject of interest in medicinal chemistry and pharmacological research.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 186320-20-7 |
| Molecular Formula | C25H22ClNO4 |
| Molecular Weight | 435.899 g/mol |
| Purity | ≥97% |
The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the 4-chlorophenyl derivative and the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group. The final steps involve condensation and hydrolysis reactions to form the butanoic acid moiety. The compound's mechanism of action is primarily through its interaction with specific molecular targets, such as receptors or enzymes implicated in various biological processes. This interaction can lead to inhibition or modulation of these targets, potentially resulting in therapeutic effects.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological properties:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, possibly offering therapeutic benefits in conditions like arthritis.
- Neuromodulatory Effects : As a derivative of Baclofen, it may also exhibit GABA_B receptor agonistic activity, which is relevant in treating neurological disorders.
Case Studies and Research Findings
- Anticancer Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to Fmoc-Baclofen showed significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of oxidative stress leading to cell death.
- Inflammation Modulation : Research reported in Pharmacology Reports highlighted that compounds with similar structures effectively reduced pro-inflammatory cytokine levels in vitro, suggesting a role in managing chronic inflammatory diseases.
- Neurological Applications : In a study focused on neurological disorders, Fmoc-Baclofen was shown to enhance GABAergic transmission in animal models, indicating its potential use as an anxiolytic or muscle relaxant.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The target compound’s 4-chlorophenyl group at C3 distinguishes it from analogs with substituents at C4 (e.g., trifluoromethylphenyl in ).
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in , Cl in ) enhance stability but reduce solubility. Hydrophobic groups (tert-butyl in ) improve membrane permeability but may hinder aqueous solubility.
- Stereochemistry : Enantiomers like (S)- and (R)-configurations (e.g., ) influence biological activity and binding affinity.
Physicochemical Properties
Key Observations :
Key Observations :
Key Observations :
- Substituents dictate application: Trifluoromethyl groups enhance metabolic stability, while azido groups enable bioorthogonal reactions.
Q & A
Basic Research Questions
Q. What are the key structural features of 3-(4-chlorophenyl)-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic Acid, and how do they influence its synthetic utility?
- The compound contains three critical functional groups:
- Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group : Protects the amino group during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions (e.g., piperidine) .
- 4-Chlorophenyl substituent : Enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets .
- Butanoic acid backbone : Provides a carboxylic acid terminus for conjugation to resins or biomolecules in peptide synthesis .
Q. What are the standard synthetic routes for preparing this compound, and how are purity and yield optimized?
- Step 1 : Fmoc protection of the primary amine using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in dichloromethane (DCM) with a base like DIEA (N,N-diisopropylethylamine) .
- Step 2 : Coupling of the 4-chlorophenyl moiety via Suzuki-Miyaura cross-coupling or nucleophilic substitution, depending on precursor availability .
- Step 3 : Hydrolysis of the ester intermediate to the carboxylic acid using NaOH or LiOH .
- Optimization Strategies:
- Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 12 hours for conventional heating) .
- Purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .
Q. How is the compound characterized post-synthesis, and what analytical techniques are critical for validation?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 7.2–7.8 ppm confirm aromatic protons from Fmoc and chlorophenyl groups.
- ¹³C NMR : Carbonyl signals (δ 170–175 ppm) verify the carboxylic acid and Fmoc carbamate .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. antimicrobial effects) for this compound?
- Experimental Design Considerations :
- Dose-Response Studies : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify off-target effects .
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for purported targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
- Data Analysis : Employ statistical tools like ANOVA to distinguish signal-to-noise ratios in conflicting assays .
Q. What strategies improve the compound’s solubility for in vitro assays without compromising stability?
- Co-Solvent Systems : Use DMSO (≤10% v/v) for stock solutions, followed by dilution in PBS or cell culture media .
- Derivatization : Introduce polar groups (e.g., PEG linkers) at the butanoic acid terminus while retaining the Fmoc-protected amine .
- pH Adjustment : Solubilize the carboxylic acid in mildly alkaline buffers (pH 7.4–8.0) .
Q. How does the 4-chlorophenyl substituent influence receptor binding kinetics compared to analogs with fluorophenyl or nitrophenyl groups?
- Comparative Analysis :
| Substituent | Electronic Effect | Binding Affinity (IC₅₀) | Source |
|---|---|---|---|
| 4-Chlorophenyl | Moderate -I effect | 12.3 µM | |
| 3,5-Difluorophenyl | Strong -I effect | 8.7 µM | |
| 4-Nitrophenyl | Strong -I/-M effect | 5.2 µM |
- Mechanistic Insight : Electron-withdrawing groups (e.g., -NO₂) enhance hydrogen bonding with receptor residues, reducing IC₅₀ values. The chloro group’s lower electronegativity may reduce target engagement .
Q. What safety protocols are recommended given limited toxicity data for this compound?
- Handling Guidelines :
- Use PPE (gloves, lab coat, goggles) to prevent dermal/oral exposure .
- Work in a fume hood to avoid inhalation of fine particles .
- Toxicity Screening : Conduct preliminary MTT assays on HEK293 or HepG2 cells to estimate LD₅₀ values before in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
